molecular formula C8H6N4S B12818256 4-Thiocyanato-1H-benzo[d]imidazol-5-amine CAS No. 339366-94-8

4-Thiocyanato-1H-benzo[d]imidazol-5-amine

Cat. No.: B12818256
CAS No.: 339366-94-8
M. Wt: 190.23 g/mol
InChI Key: WXSSDPCWRLSCHR-UHFFFAOYSA-N
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Description

4-Thiocyanato-1H-benzo[d]imidazol-5-amine (CAS 339366-94-8) is a synthetic organic compound with the molecular formula C 8 H 6 N 4 S and a molecular weight of 190.23 g/mol . This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry, substituted with both a thiocyanate (-SCN) and an amine (-NH 2 ) functional group . The presence of these distinct moieties makes it a valuable intermediate for the synthesis of more complex chemical entities and for structure-activity relationship (SAR) studies. The benzimidazole nucleus is a well-known pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory effects . As a structural isomer of naturally occurring nucleotides, benzimidazole-containing compounds can often interact with biopolymers, leading to diverse pharmacological profiles . While the specific research applications and mechanism of action for this compound require further investigation, its structure positions it as a compound of interest in the development of new bioactive molecules and chemical probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

339366-94-8

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

(5-amino-1H-benzimidazol-4-yl) thiocyanate

InChI

InChI=1S/C8H6N4S/c9-3-13-8-5(10)1-2-6-7(8)12-4-11-6/h1-2,4H,10H2,(H,11,12)

InChI Key

WXSSDPCWRLSCHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)SC#N)N=CN2

Origin of Product

United States

Synthetic Methodologies and Preparation of 4 Thiocyanato 1h Benzo D Imidazol 5 Amine

Precursor Synthesis and Starting Material Considerations

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key intermediates. The primary precursor is 4-thiocyanato-1,2-diaminobenzene.

The synthesis of the crucial intermediate, 4-thiocyanato-1,2-diaminobenzene, starts from 2-nitro-4-thiocyanato-aniline. This nitro-substituted aniline (B41778) is reduced to form the diamine. A common method involves using powdered iron in an ethanol-water mixture with a catalytic amount of an acid or a metal salt like ferrous(II) chloride. The reaction is typically run at the boiling point of the mixture. google.com After the reduction is complete, the diamine product is isolated by filtration and precipitation upon cooling. google.com

An alternative approach described in a patent involves the reduction of 2-nitro-4-thiocyanato-aniline in an ethanol (B145695) and water suspension using powdered iron and ammonium (B1175870) chloride at boiling temperatures, yielding 4-thiocyanato-1,2-diamino-benzene. google.com

The general synthesis of unsubstituted and substituted benzimidazoles often begins with the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under dehydrating conditions, or with an aldehyde in the presence of an oxidizing agent. nih.gov For instance, 1H-benzimidazole can be prepared by heating a mixture of o-phenylenediamine and formic acid. nih.gov Similarly, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides starts with the reaction of 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide. mdpi.com These foundational methods highlight the importance of the substituted o-phenylenediamine as the cornerstone for building the benzimidazole (B57391) scaffold. nih.govnih.govresearchgate.net

Table 1: Synthesis of 4-Thiocyanato-1,2-diaminobenzene

Starting Material Reagents Reaction Conditions Product Yield Source
2-nitro-4-thiocyanato-aniline Powdered iron, 96% ethanol, water, ferrous(II)chloride Dropwise addition at boiling point, followed by 10 min stirring 4-thiocyanato-1,2-diamino-benzene 74.5% google.com
2-nitro-4-thiocyanato-aniline Powdered iron, 96% ethanol, water, ammonium chloride Dropwise addition at boiling point, followed by 15 min stirring 4-thiocyanato-1,2-diamino-benzene Not specified google.com

Thiocyanation Reactions for Benzimidazole Scaffold Functionalization

The introduction of the thiocyanate (B1210189) (-SCN) group onto the benzimidazole core can be approached in two ways: direct thiocyanation of a pre-formed benzimidazole ring or, more commonly, by constructing the ring from a thiocyanate-bearing precursor.

Direct thiocyanation involves the electrophilic substitution of a hydrogen atom on the aromatic ring of a benzimidazole with a thiocyanate group. While this method is attractive for its step-economy, it can present challenges regarding regioselectivity, especially in a molecule with multiple potential reaction sites like 1H-benzo[d]imidazol-5-amine.

A general method for direct thiocyanation has been established for other heterocyclic systems, such as pyrazolin-5-ones, using potassium persulfate (K₂S₂O₈) as a promoter with ammonium thiocyanate (NH₄SCN) at room temperature. rsc.org This radical-based mechanism provides a potential, though untested, route for the direct functionalization of the benzimidazole scaffold. rsc.org However, the more established and controlled method for synthesizing 4-Thiocyanato-1H-benzo[d]imidazol-5-amine involves building the imidazole (B134444) ring onto a pre-thiocyanated diamine.

The synthesis of the related isomer, 2-amino-5-thiocyanato-1H-benzimidazole, is achieved by reacting 2-amino-4-thiocyanato-aniline with cyanogen bromide in ethanol. google.com This further underscores the strategy of using a functionalized aniline as the starting point.

Once the key intermediate, 4-thiocyanato-1,2-diaminobenzene, is obtained, the final step is the cyclization to form the imidazole ring. This is typically achieved by reacting the diamine with a one-carbon synthon. Common reagents for this purpose include formic acid or its derivatives. For example, refluxing 4-methoxy-1,2-phenylenediamine hydrochloride with formic acid and HCl is a known method to form the corresponding benzimidazole. prepchem.com

Applying this logic, 4-thiocyanato-1,2-diaminobenzene can be reacted with formic acid under heating to yield 4-thiocyanato-1H-benzimidazole. To obtain the target 5-amino derivative, a different cyclization strategy would be needed, or a subsequent amination step, which is complex. The more direct, albeit synthetically challenging route, would be to start with a tri-substituted benzene (B151609) ring.

A patent describes reacting 1,2-diamino-4-thiocyanato-benzene with 1,3-bis-(methoxycarbonyl)-S-methyl-isothio-urea in aqueous acetic acid to form 5(6)-thiocyanato-2-(methoxycarbonylamino)-benzimidazole, demonstrating the utility of this precursor in forming various substituted benzimidazoles. google.com

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing the synthesis of this compound primarily focuses on maximizing the yield of the precursor, 4-thiocyanato-1,2-diaminobenzene, and ensuring efficient cyclization. The patent literature reports a yield of 74.5% for the reduction of 2-nitro-4-thiocyanato-aniline using an iron/ferrous chloride system. google.com

Potential areas for optimization include:

Reduction Step: Exploring alternative reducing agents to iron powder, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or other metal/acid combinations (e.g., SnCl₂/HCl), could improve yield, reduce reaction time, and simplify purification.

Cyclization Step: The choice of the C1 synthon and reaction conditions is critical. While formic acid is common, other reagents like orthoesters can be used. mdpi.com The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for benzimidazole synthesis compared to conventional heating. tandfonline.com

Purification: Developing efficient purification protocols, such as recrystallization with an optimal solvent system or column chromatography, is essential for isolating the final product with high purity. For example, the synthesis of 5-hydroxy-1H-benzimidazole involves a final recrystallization from water to achieve an 88% yield in that step. prepchem.com

Alternative and Green Synthetic Protocols for Related Benzimidazole Derivatives

Recent research in organic chemistry has emphasized the development of environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. Several green protocols have been developed for the synthesis of the benzimidazole core, which could be adapted for the preparation of thiocyanated derivatives. researchgate.net

Key green strategies include:

Catalysis: The use of various catalysts, including Lewis acids, copper(II)-supported on alginate hydrogel beads, and nanoporous materials, can facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids under milder conditions. mdpi.comnih.gov

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) is a major focus. mdpi.comnih.gov One method reports the synthesis of 1,2-disubstituted benzimidazoles in high yield using a DES composed of choline (B1196258) chloride and o-phenylenediamine, which acts as both the solvent and a reactant. nih.gov

Energy Sources: Microwave irradiation and solvent-free solid-state reactions are effective ways to reduce energy usage and reaction times. tandfonline.comacs.org A solvent-free process involving heating carboxylic acid anhydrides and arylene diamines with zinc acetate (B1210297) has been used to prepare polycyclic benzimidazole derivatives in high purity. acs.org

Table 2: Examples of Green Synthetic Protocols for Benzimidazole Ring Formation

Method Reagents/Catalyst Conditions Advantages Source
Catalytic Condensation o-phenylenediamines, orthoesters, ZrOCl₂·8H₂O Room temperature High efficiency, mild conditions mdpi.com
Deep Eutectic Solvent (DES) o-phenylenediamine, aldehyde, Choline Chloride 80 °C, 10 min High yields, simple work-up, solvent-free nih.gov
Solid-State Synthesis Arylene diamines, carboxylic acid anhydrides, Zinc acetate 220-300 °C Solvent-free, high purity via direct sublimation acs.org
Heterogeneous Catalysis o-phenylenediamine, aldehyde, Cu(II)-alginate beads Room temperature, water-ethanol Mild conditions, high yields, recyclable catalyst nih.gov
Microwave Irradiation o-phenylenediamine, DMF, butanoic acid Microwave Reduced reaction time, improved yields tandfonline.com

Structural Characterization and Elucidation of 4 Thiocyanato 1h Benzo D Imidazol 5 Amine

Spectroscopic Techniques for Structural Confirmation

No dedicated spectroscopic analyses for 4-Thiocyanato-1H-benzo[d]imidazol-5-amine have been found in the public domain. This includes a lack of data from fundamental techniques crucial for structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

There is no published research detailing the FTIR spectrum of this compound. Therefore, characteristic vibrational frequencies for its functional groups, such as the N-H, C=N, C-N, and the S-C≡N (thiocyanate) stretching and bending vibrations, have not been experimentally determined or reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR data for this compound are absent from scientific literature. Consequently, the chemical shifts, coupling constants, and signal multiplicities for the protons and carbons within the benzimidazole (B57391) ring system and its substituents remain uncharacterized.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

A mass spectrum for this compound, which would confirm its molecular weight and provide insights into its fragmentation pathways, is not available in the reviewed literature.

Advanced Structural Analysis

Advanced analytical techniques that provide definitive three-dimensional structure and information on intermolecular interactions have not been applied to this compound.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. As such, critical data regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state are unknown.

Hirshfeld Surface Analysis for Intermolecular Interactions

In the absence of crystallographic data, a Hirshfeld surface analysis to investigate and quantify the intermolecular interactions, such as hydrogen bonding and π-π stacking, has not been performed for this compound.

Chemical Reactivity and Transformations of 4 Thiocyanato 1h Benzo D Imidazol 5 Amine

Nucleophilic Substitution Reactions Involving the Thiocyanate (B1210189) Group

The thiocyanate (-SCN) group attached to the benzimidazole (B57391) ring is susceptible to nucleophilic substitution, where the thiocyanate anion acts as a leaving group. This reactivity is a characteristic feature of aromatic thiocyanates, particularly when the aromatic ring is activated by electron-withdrawing groups or when the reaction is catalyzed.

The general mechanism involves the attack of a nucleophile on the carbon atom of the thiocyanate group, leading to the cleavage of the C-S bond. A variety of nucleophiles can be employed in this reaction, leading to a range of substituted benzimidazole derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on Aromatic Thiocyanates

NucleophileProduct TypeReaction Conditions
Alkoxides (RO⁻)Alkyl aryl ethersTypically requires heat and a suitable solvent.
Thiolates (RS⁻)Diaryl or alkyl aryl sulfidesOften proceeds under mild conditions.
Amines (R₂NH)N-Substituted anilinesMay require elevated temperatures or catalysis.
Cyanide (CN⁻)Aryl nitrilesA classic method for introducing a nitrile group.

While specific studies on 4-Thiocyanato-1H-benzo[d]imidazol-5-amine are limited, the presence of the benzimidazole ring, which can be protonated or bear electron-withdrawing character, is expected to influence the facility of these substitution reactions. The adjacent amino group may also participate in or direct these transformations.

Hydrolysis Pathways and Products

The hydrolysis of the thiocyanate group in this compound can proceed under both acidic and basic conditions, leading to different products. The initial step in the hydrolysis of aromatic isothiocyanates involves the formation of a thiocarbamic acid intermediate. rsc.org This intermediate is generally unstable and rapidly decomposes.

Under acidic conditions, the hydrolysis of aromatic isothiocyanates is promoted and typically yields the corresponding amine. rsc.org In the case of this compound, this would lead to the formation of a mercapto-substituted aminobenzimidazole, which could potentially be oxidized to the corresponding sulfonic acid or disulfide under the reaction conditions. The presence of soft metal ions like Ag⁺ and Hg²⁺ has been shown to significantly promote the hydrolysis of p-nitrophenyl isothiocyanate in aqueous acid solution, with the organic product being p-nitroaniline. rsc.org

The decomposition of the thiocyanate ion itself has been studied, with nitrosyl thiocyanate (ONSCN) decomposing to form nitric oxide and thiocyanogen, which in turn decomposes to sulfate (B86663) and hydrogen cyanide in aqueous solution. murdoch.edu.au The kinetics of the oxidation of the thiocyanate ion by peroxomonosulfate have also been investigated, revealing the formation of hypothiocyanite (B1210458) ion (OSCN⁻) as an intermediate. researchgate.net

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole ring in this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the existing substituents: the fused imidazole (B134444) ring, the amino group, and the thiocyanate group.

The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. libretexts.org The thiocyanate group (-SCN) is generally considered to be a deactivating group and is meta-directing. The imidazole portion of the benzimidazole system can also influence the regioselectivity. The interplay of these directing effects determines the position of the incoming electrophile.

Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. In the case of this compound, the positions on the benzene (B151609) ring are C-6 and C-7. The C-6 position is ortho to the amino group, while the C-7 position is meta to the amino group and ortho to the thiocyanate group. Therefore, substitution at the C-6 position is generally favored.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentExpected Major Product(s)
HNO₃/H₂SO₄ (Nitration)6-Nitro-4-thiocyanato-1H-benzo[d]imidazol-5-amine
Br₂/FeBr₃ (Bromination)6-Bromo-4-thiocyanato-1H-benzo[d]imidazol-5-amine
SO₃/H₂SO₄ (Sulfonation)This compound-6-sulfonic acid

It is important to note that the reaction conditions can influence the outcome, and in some cases, a mixture of isomers may be obtained.

Cyclization and Ring-Forming Reactions with the Thiocyanate and Amine Functionalities

The proximate arrangement of the amino and thiocyanate groups in this compound provides a facile entry into the synthesis of fused heterocyclic systems, most notably thiazolo[4,5-f]benzimidazoles. This intramolecular cyclization is a powerful strategy for constructing complex polycyclic aromatic systems.

The reaction typically proceeds via an initial nucleophilic attack of the amino group on the electrophilic carbon of the thiocyanate group. This is often promoted by a base or by heating. The resulting intermediate then undergoes cyclization to form the fused thiazole (B1198619) ring.

The synthesis of benzo murdoch.edu.auresearchgate.netthiazolo[2,3-c] rsc.orgrsc.orgresearchgate.nettriazole derivatives has been achieved through the C-H bond functionalization of disulfide intermediates, which highlights the utility of sulfur-containing precursors in forming fused thiazole rings. nih.gov Another approach involves the reaction of 1-chloro-2-isothiocyanatobenzene with a hydrazide derivative, followed by base-promoted cyclization to yield a tricyclic product. nih.gov These examples, while not directly involving the target molecule, illustrate the general principle of using ortho-substituted amino and thiocyanate (or isothiocyanate) functionalities to build fused thiazole-containing ring systems.

Derivatization Strategies via Functional Group Modifications

The presence of multiple reactive sites in this compound allows for a wide range of derivatization strategies to modify its properties and explore its potential applications.

Modification of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other functional groups. An efficient solution-phase parallel synthesis of multisubstituted 5-aminobenzimidazoles has been described where the free aromatic amino group is modified by anhydrides, isocyanates, isothiocyanates, and sulfonyl chlorides. nih.gov This demonstrates the versatility of the amino group for further functionalization.

Modification of the Benzimidazole Ring: The benzimidazole ring itself can be a site for derivatization. N-alkylation or N-arylation at the imidazole nitrogen atoms is a common modification. nih.gov Furthermore, the synthesis of various substituted benzimidazoles has been achieved through one-pot methodologies, allowing for the introduction of diverse functional groups onto the benzimidazole core. rsc.org

Modification of the Thiocyanate Group: As discussed in Section 4.1, the thiocyanate group can be displaced by various nucleophiles, providing a handle for introducing a wide array of substituents at the C-4 position.

These derivatization strategies enable the synthesis of a library of compounds based on the this compound scaffold, each with potentially unique chemical and physical properties.

Computational and Theoretical Investigations of 4 Thiocyanato 1h Benzo D Imidazol 5 Amine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Binding Affinity PredictionsMolecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. These simulations are instrumental in drug discovery and development. For various benzimidazole (B57391) derivatives, docking studies have been performed to predict their binding affinity and interaction with biological targets.nih.govnih.govFor example, docking simulations of benzimidazole-based thiadiazole derivatives have been used to explore their potential as inhibitors of enzymes like α-amylase and α-glucosidase.nih.govThese studies often report binding energy values (in kcal/mol) and detail the specific hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target protein.nih.gov

Although specific data for 4-Thiocyanato-1H-benzo[d]imidazol-5-amine is unavailable, the methodologies described above represent the standard computational approaches that would be used to investigate its properties, should such research be undertaken in the future.

Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature that focuses specifically on the chemical compound “this compound”. The search results yielded information on a variety of other benzimidazole derivatives, but none of the studies provided specific computational and theoretical investigations, including conformational analysis, molecular dynamics simulations, or detailed Structure-Reactivity and Structure-Activity Relationship (SAR) studies, for this compound.

Therefore, it is not possible to generate the requested article with the specified outline and content requirements due to the lack of dedicated research on this particular compound in the provided search results. To create a scientifically accurate and detailed article as requested, data from studies that have explicitly synthesized and analyzed this compound would be required.

Derivatization and Analog Development Based on 4 Thiocyanato 1h Benzo D Imidazol 5 Amine Scaffold

Synthesis of Novel Benzimidazole-Thiocyanate Conjugates

The synthesis of benzimidazole (B57391) derivatives conjugated with a thiocyanate (B1210189) group can be achieved through various synthetic routes. A common strategy involves the introduction of the thiocyanate group onto a pre-formed benzimidazole ring. For instance, aryl thiocyanates can be synthesized by the direct thiocyanation of aryl compounds via C-H functionalization. Methods utilizing reagents like ammonium (B1175870) thiocyanate in the presence of an oxidizing agent or catalyst have proven effective. acs.orgsemanticscholar.org Greener approaches, such as mechanochemical synthesis by ball milling, offer advantages like shorter reaction times and solvent-free conditions. acs.orgsemanticscholar.org

Another approach involves constructing the benzimidazole ring on a precursor already containing the thiocyanate group. However, a more prevalent method for creating complex benzimidazole conjugates is to use a functionalized benzimidazole, such as a mercaptobenzimidazole, as a nucleophile. This can then be reacted with various electrophiles to build more complex structures. For example, benzimidazole-2-thiol can be reacted with a phenacyl bromide derivative, which is then further elaborated to introduce other heterocyclic moieties, such as a thiazole (B1198619) ring. nih.gov

A general synthetic scheme for producing benzimidazole-thiazole conjugates is a two-step process. It begins with the reaction of 2-mercaptobenzimidazole (B194830) with a substituted phenacyl bromide to form an intermediate. This intermediate is subsequently reacted in a one-pot reaction with thiosemicarbazide (B42300) and another substituted phenacyl bromide to yield the final benzimidazole-thiazole derivatives. nih.gov

Table 1: Examples of Synthesized Benzimidazole-Thiazole Conjugates and Their Biological Activity

Compound ID Substituent (Ring C) α-Amylase Inhibition IC50 (µM) α-Glucosidase Inhibition IC50 (µM)
1 4-OH 10.20 ± 0.20 11.50 ± 0.30
2 3-F 4.10 ± 0.10 5.60 ± 0.10
3 4-F 1.30 ± 0.05 2.70 ± 0.10
4 2-F 1.90 ± 0.10 2.90 ± 0.10
Acarbose (Standard) - 10.30 ± 0.20 9.80 ± 0.20

Data sourced from in vitro evaluation studies. nih.gov

Modification of the Benzimidazole Core for Enhanced Activity

Modifications to the benzimidazole core are critical for tuning the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzimidazole ring significantly influence the molecule's therapeutic potential. Key positions for modification include the N1, C2, C5, and C6 atoms.

For instance, in the context of anti-inflammatory agents, substitutions at these positions can drastically alter activity. The introduction of a benzyl (B1604629) group at the N1-position has been shown to enhance anti-inflammatory action. The C2 position is also a frequent site for modification, where attaching various aryl or alkyl groups can modulate activity. Furthermore, the electronic properties of substituents at the C5 and C6 positions play a crucial role. Electron-donating or electron-withdrawing groups can either enhance or diminish the biological effects of the compound.

Alterations to the Thiocyanate Moiety and its Bioisosteres

The thiocyanate (-SCN) group is a key functional moiety that can be altered or replaced to improve a molecule's properties. Bioisosteric replacement is a widely used strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles while maintaining the essential biological activity. drughunter.comnih.gov Bioisosteres are atoms, functional groups, or fragments that have similar physical or chemical properties. drughunter.com

The concept of bioisosterism is categorized into classical and non-classical types. drughunter.com

Classical bioisosteres possess similar size, shape, and electronic configurations.

Non-classical bioisosteres are structurally distinct but elicit a similar biological response through different interaction patterns. drughunter.com

For the thiocyanate group, several bioisosteric replacements can be considered. The choice of a suitable bioisostere depends on the specific therapeutic target and desired properties. Potential bioisosteres for the thiocyanate group aim to mimic its size, shape, and electronic characteristics.

Table 2: Potential Bioisosteres for the Thiocyanate Group

Bioisostere Group Chemical Formula Rationale for Replacement
Nitrile (Cyano) -CN Similar linearity and electronic properties.
Isothiocyanate -NCS Isomeric form, may offer different binding interactions.
Selenocyanate -SeCN Chalcogen replacement, can alter electronic properties and reactivity.
Azide (B81097) -N₃ Pseudohalogen with similar size and linear geometry.
Thiazole Ring C₃H₂NS- A heterocyclic ring that can mimic the spatial and electronic features.
1,2,3-Triazole Ring C₂H₂N₃- Can act as a metabolically stable mimic with hydrogen bonding capabilities. drughunter.commdpi.com
Tetrazole Ring CHN₄- Often used as a bioisostere for carboxylic acids, but its nitrogen-rich, planar structure can mimic other functionalities.

This table presents theoretically possible bioisosteres based on common medicinal chemistry principles.

Synthesis of Fused Heterocyclic Systems from 4-Thiocyanato-1H-benzo[d]imidazol-5-amine Precursors

The ortho-disposed amino and thiocyanate groups in this compound provide a reactive template for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be constructed, leading to complex polycyclic structures with potential biological activities.

A key reaction is the cyclization of an ortho-aminoaryl thiocyanate, which can lead to the formation of a fused thiazole ring. acs.orgsemanticscholar.org For example, the reaction of anilines with thiocyanating agents can result in an ortho-thiocyanated intermediate. This intermediate can then undergo an in-situ cyclization where the amino group attacks the carbon of the thiocyanate moiety, forming a 2-aminobenzothiazole (B30445) derivative. acs.orgsemanticscholar.org

This principle can be extended to the 4-amino-5-thiocyanato-benzimidazole scaffold to generate tricyclic systems, such as thiazolo[5,4-f]benzimidazoles. The synthesis of such fused systems often involves the reaction of the amino-thiocyanate precursor with various reagents to trigger the cyclization cascade.

The synthesis of related fused systems like thiazolo[5,4-f]quinazolines has been achieved through multi-step sequences, often utilizing microwave irradiation to facilitate reactions. mdpi.com For instance, a versatile molecular platform, 6-aminobenzothiazole-2,7-dicarbonitrile, was synthesized and used to create a library of derivatives. mdpi.com Similarly, the reaction of 2-(2-bromovinyl)benzimidazoles with cyanamide (B42294) in the presence of a copper catalyst can yield benzo drughunter.comprinceton.eduimidazo[1,2-c]pyrimidin-1-amines through a C-N coupling and cyclization sequence. nih.gov

Table 3: Examples of Fused Heterocyclic Systems Synthesized from Amine Precursors

Starting Material Class Reagents/Conditions Fused Product Class Reference
C-4 Substituted Anilines Thiocyanating agent 1,3-Benzothiazole-2-amines acs.org
2-(2-Bromovinyl)benzimidazoles CuI, K₂CO₃, Cyanamide, MW Benzo drughunter.comprinceton.eduimidazo[1,2-c]pyrimidin-1-amines nih.gov
2-Aminothiazole derivatives Various (e.g., POCl₃, NH₃) Thiazolo[5,4-d]pyrimidines nih.gov
2-Nitrophenyl azide & Acetonitrile derivative Et₃N, DMF 1,2,3-Triazol-5-amine derivatives mdpi.com

This table illustrates general strategies for synthesizing fused systems from precursors containing amine functionalities.

These synthetic strategies highlight the utility of the this compound scaffold as a precursor for generating a diverse range of fused heterocyclic compounds, which are of significant interest in the development of new therapeutic agents.

Investigations into the Biological Activity and Mechanistic Studies of 4 Thiocyanato 1h Benzo D Imidazol 5 Amine and Its Derivatives

Anticancer Activity Research

Benzimidazole (B57391) derivatives have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer. nih.gov Research has focused on their ability to curb the growth of tumor cells, interact with crucial biomolecules like DNA, inhibit key enzymes, and modulate signaling pathways that are dysregulated in cancer. nih.govnih.govnih.gov

Inhibition of Cell Proliferation and Cytotoxicity Mechanisms

A significant body of research has demonstrated the cytotoxic effects of benzimidazole derivatives against a range of human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce cell death through various mechanisms, including the induction of apoptosis.

Numerous studies have reported the in vitro antitumor activity of novel benzimidazole derivatives against cell lines such as human hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT 116). capes.gov.br For instance, certain 2-thiobenzimidazoles were found to be effective against Colon Cancer (HCT-116) and Renal Cancer (TK-10) cell lines. nih.gov Similarly, other synthesized benzimidazole-pyrazine derivatives showed notable cytotoxicity against human breast (MCF-7), lung (A-549), melanoma (A-375), and prostate (DU-145) cancer cell lines. arkat-usa.org

The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death. nih.gov Studies on novel benzimidazole derivatives revealed that several compounds significantly induced apoptosis in HepG2 liver cancer cells. nih.gov This apoptotic induction was linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further investigation into a series of 1H-benzo[d]imidazole derivatives of dehydroabietic acid showed that they exhibited significant cytotoxic activity against hepatocarcinoma cells (SMMC-7721 and HepG2) while showing reduced toxicity to noncancerous human hepatocytes. nih.gov The most potent of these compounds was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in SMMC-7721 cells. nih.gov The antiproliferative activity of some indole–thiosemicarbazone derivatives, which share structural similarities, has also been linked to their ability to induce apoptosis in MCF-7 cells, supported by an increase in the expression of the tumor suppressor gene p53 and active caspase-7. researchgate.net

Compound SeriesCancer Cell LineReported Activity (IC₅₀ in µM)Source
Benzimidazole-Triazole Derivatives (Compound 4h)A549 (Lung Carcinoma)4.56 ± 0.18 nih.gov
Benzimidazole-Triazole Derivatives (Compound 4b)A549 (Lung Carcinoma)7.34 ± 0.21 nih.gov
Dehydroabietic Acid-Benzimidazole Derivative (Compound 7e)HepG2 (Hepatocellular Carcinoma)0.12 ± 0.03 nih.gov
Dehydroabietic Acid-Benzimidazole Derivative (Compound 7b)SMMC-7721 (Hepatocellular Carcinoma)0.36 ± 0.13 nih.gov
Benzothiazole-Thiazolidine Derivative (Compound 34)C6 (Rat Brain Glioma)0.03 researchgate.net
Benzimidazole-Pyrazine Derivatives (e.g., 10b, 10d)MCF-7 (Breast), A-549 (Lung)Superior activity reported (specific IC₅₀ values vary) arkat-usa.org

Interaction with DNA and Associated Pathways

One of the primary mechanisms through which benzimidazole derivatives exert their anticancer effects is by interacting with DNA and interfering with its functions. nih.gov These interactions can occur in several ways, including intercalation between base pairs and binding to the minor groove of the DNA helix. nih.govresearchgate.net Such binding can disrupt DNA replication and transcription, ultimately leading to cell death.

Benzimidazole Schiff base ligands and their metal complexes have been shown to be effective DNA binders. nih.gov The planar structure of the benzimidazole scaffold is similar to that of purine (B94841) bases in nucleic acids, facilitating this interaction. nih.gov The DNA binding ability of these complexes can initiate cytotoxicity in cancerous cells. nih.gov Studies have quantified this interaction, with one metal complex of a benzimidazole Schiff base exhibiting a high DNA binding constant (Kb) of 3.27 × 105 M−1, indicative of strong intercalation. nih.gov

Beyond direct binding, these compounds can also inhibit enzymes that are crucial for maintaining DNA topology, such as topoisomerases. nih.gov DNA topoisomerase I is a vital enzyme for relaxing DNA supercoils during replication and transcription. nih.gov A series of novel benzimidazole-triazole derivatives were specifically designed and evaluated as DNA topoisomerase I inhibitors. nih.gov Two compounds from this series, 4b and 4h, demonstrated potent inhibitory activity against the enzyme, which correlated with their cytotoxicity against the A549 lung cancer cell line. nih.gov Molecular modeling studies supported these findings, showing that the compounds could fit into the enzyme's active site, interacting with both the enzyme and the DNA substrate, thereby preventing the enzyme from performing its function. nih.gov

Compound/Derivative ClassTarget/AssayKey FindingSource
Benzimidazole-Triazole Derivative (Compound 4h)Topoisomerase I InhibitionPotent inhibitor, IC₅₀ = 4.56 µM vs. A549 cells nih.gov
Benzimidazole-Triazole Derivative (Compound 4b)Topoisomerase I InhibitionPotent inhibitor, IC₅₀ = 7.34 µM vs. A549 cells nih.gov
Benzimidazole Schiff Base Metal Complex (Compound 2)DNA Binding (Intercalation)High binding constant (Kb) = 3.27 × 105 M−1 nih.gov
Benzimidazole Analogues of DAPIDNA Minor Groove BindingDesigned to target AT-rich sequences in the minor groove researchgate.net

Enzyme Inhibition Studies (e.g., Elastase)

The biological activity of benzimidazole derivatives extends to the inhibition of various enzymes implicated in disease processes. While studies on elastase inhibition by 4-Thiocyanato-1H-benzo[d]imidazol-5-amine are not prominent, the broader class of benzimidazole compounds has been shown to inhibit other key enzymes. For example, some imidazoles have been synthesized and tested as inhibitors of histidine decarboxylase. nih.gov

Research has demonstrated that benzimidazole derivatives can act as potent inhibitors of other enzyme classes, such as monoamine oxidases (MAO). A series of newly synthesized benzohydrazide-benzimidazole derivatives showed selective and potent inhibitory activity against human MAO-B, with IC₅₀ values as low as 0.075 µM for the most active compound. nih.gov Additionally, hybrid analogs of benzimidazole containing a thiazole (B1198619) moiety were found to be effective inhibitors of both α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism, with IC₅₀ values in the low micromolar range. nih.gov Although not directly targeting elastase, these findings underscore the versatility of the benzimidazole scaffold in designing specific enzyme inhibitors for various therapeutic targets. nih.govnih.gov

Modulation of Cancer-Related Biological Targets and Pathways

Beyond direct DNA interaction and enzyme inhibition, benzimidazole derivatives can modulate complex intracellular signaling pathways that are critical for cancer cell survival and proliferation. nih.gov These compounds can act on multiple targets, potentially leading to more effective and durable therapeutic responses. nih.gov

One key pathway affected is the cell cycle. Certain benzimidazole and benzothiazole (B30560) derivatives have been shown to induce apoptosis by arresting cells in the G1 phase of the cell cycle, which was confirmed by an increased expression level of the cell cycle inhibitor p21. nih.gov Other derivatives have been found to arrest the cell cycle at the G2/M phase. nih.gov

Furthermore, specific signaling cascades like the MAPK pathway, which is frequently overactive in cancer, have been targeted. nih.gov A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as inhibitors of V600E-mutated BRAF, a key kinase in the MAPK pathway. nih.gov The most potent of these compounds exhibited an IC₅₀ of 0.49 µM against the target kinase. nih.gov Other related heterocyclic compounds have been found to interfere with the PI3K/AKT/mTOR and MAPK pathways, which are vital for cell function and proliferation. nih.gov The inhibition of microtubule polymerization is another mechanism by which related heterocyclic compounds, such as those containing a thiadiazole ring, can exert anticancer effects, leading to cell cycle arrest and apoptosis. nih.gov

Antiviral Activity Research

The benzimidazole scaffold is also a key component in the development of antiviral agents. nih.govmdpi.com Derivatives have been synthesized and tested against a wide range of viruses, demonstrating the potential to inhibit viral replication by targeting essential viral enzymes or other processes. researchgate.netnih.gov

Inhibition of Viral Enzymes (e.g., HIV-1 RT, HCV NS3/4A serine protease, H1N1 NA1)

Research into the antiviral mechanisms of benzimidazole derivatives has identified several key viral enzymes as potential targets.

HCV NS3/4A serine protease: The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication and is a major target for anti-HCV therapies. nih.govnih.gov The protease inhibitor BI 201335, a noncovalent competitive inhibitor, has demonstrated high potency against HCV genotypes 1a and 1b with Ki values of 2.6 and 2.0 nM, respectively. natap.org This class of inhibitors targets the highly conserved active site of the protease, leading to a strong antiviral response. nih.govnatap.org

HIV-1: Benzimidazole derivatives have been evaluated for activity against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov While direct inhibition of HIV-1 Reverse Transcriptase (RT) by this compound is not explicitly detailed, related heterocyclic compounds have shown anti-HIV-1 activity through other mechanisms. For example, the thiazole-5-carboxamide (B1230067) derivative GPS491 was found to inhibit HIV-1 replication by disrupting viral gene expression and altering the production and processing of viral RNAs. mdpi.com

Influenza Virus: Some benzimidazole derivatives have shown activity against influenza viruses. mdpi.comresearchgate.net Certain compounds bearing a 2-benzyl ring on the benzimidazole core acted as inhibitors of the influenza A virus. mdpi.com While specific inhibition of the neuraminidase-1 (NA1) enzyme is not always detailed, moderate activity against influenza A H1N1 has been reported for some benzimidazole compounds. researchgate.net

VirusTarget/MechanismExample Compound/Derivative ClassKey FindingSource
Hepatitis C Virus (HCV)NS3/4A Serine ProteaseBI 201335Potent competitive inhibitor with Ki of 2.0 nM (genotype 1b) natap.org
Human Immunodeficiency Virus (HIV-1)Altered RNA Processing/AccumulationThiazole-5-carboxamide GPS491Inhibits viral gene expression (IC₅₀ ~ 0.25 µM) mdpi.com
Influenza A VirusViral Inhibition (General)(Thio)semicarbazone-based BenzimidazolesActive against influenza A; EC₅₀ in the range of 25–86 µM mdpi.com
Respiratory Syncytial Virus (RSV)F protein-mediated fusionBenzimidazole derivativesPotent activity with EC₅₀ values as low as 20 nM nih.gov
Human CoronavirusViral Inhibition (General)(Thio)semicarbazone-based BenzimidazolesFirst benzimidazole derivatives reported active against coronavirus mdpi.com

Broad Spectrum Antiviral Potential

Benzimidazole derivatives have been identified as a promising class of antiviral agents, with research indicating activity against a variety of DNA and RNA viruses. nih.govnih.gov Studies on benzo-fused azoles show they can act as false substrates, mimicking natural purines and pyrimidines to interfere with viral processes. nih.gov

Research into benzotriazole-dicarboxamide derivatives, which share a core benzo-fused azole structure, has demonstrated antiviral activity against Picornaviruses such as Coxsackievirus B5 and Poliovirus-1. nih.gov Specifically, bis-benzotriazole-dicarboxamide derivatives have been shown in computational studies to bind the Poliovirus helicase. nih.gov The antiviral potential often correlates with antiproliferative activity, prompting parallel investigations into their effects on cancer cell lines. nih.gov

Antimicrobial Activity Research

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents, with benzimidazole derivatives being a key area of investigation due to their broad-spectrum activity and low toxicity. nih.govijpcbs.com These compounds are effective against a range of microbial pathogens, and their mechanism can involve various cellular targets. nih.govmdpi.com

Derivatives of the benzimidazole scaffold have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their antimicrobial effects. nih.gov Several of these compounds emerged as highly potent antibacterial agents, showing efficacy against both Gram-positive and Gram-negative species with a Minimum Inhibitory Concentration (MIC) of 0.027 µM/ml for the most active derivatives. nih.gov

Another study focused on Schiff base ligands of benzimidazole and their metal complexes. rsc.org A copper(II) complex, in particular, showed a promising broad-spectrum antibacterial effect against all tested bacterial strains, with activity nearly matching that of the reference drug, kanamycin. rsc.org Similarly, research on 1,2-disubstituted benzimidazole derivatives revealed that specific compounds exhibited absolute bactericidal activity against tested strains like B. cereus and V. cholerae within 24 hours. nih.gov

The introduction of a thieno[2,3-d]pyrimidine (B153573) moiety to a benzimidazole core has also yielded compounds with notable antimicrobial properties. mdpi.com These hybrid molecules were tested against a panel of bacteria, with some showing high activity. The proposed mechanism for some of these derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target in antibacterial drug discovery. mdpi.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
Compound TypeTest OrganismActivity (MIC)Reference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesGram-positive & Gram-negative bacteria0.027 µM/ml nih.gov
Benzimidazole Schiff base Cu(II) complexBroad spectrumComparable to Kanamycin rsc.org
1,2-disubstituted benzimidazolesB. cereus, V. choleraeBactericidal within 24h nih.gov
Benzimidazole-thieno[2,3-d]pyrimidine hybridsGram-positive & Gram-negative bacteriaVaries by derivative mdpi.com

Benzimidazole derivatives are a well-established class of antifungal agents. nih.gov Their mechanism of action often involves the inhibition of fungal-specific enzymes, such as cytochrome P450 3A-dependent C14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

A study on novel fused heterocyclic compounds bearing a benzo nih.govnih.govimidazo[1,2-d] nih.govijpcbs.comnih.govtriazine structure demonstrated significant fungicidal activities against several phytopathogenic fungi at a concentration of 50 μg/mL. mdpi.com For example, specific derivatives showed high inhibitory rates against Botrytis cinerea (76.7%), Rhizoctonia solani (63.5%), and Colletotrichum capsici (66.8%). mdpi.com

In another study, 1,2-disubstituted benzimidazole derivatives showed good antifungal activity against Candida albicans, with MIC values of 6.25 and 12.5 µg/mL for the most effective compounds, comparable to the standard drug fluconazole. nih.gov Research has also shown that benzimidazole derivatives with long alkyl chains, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, exhibit potent antifungal effects against various Candida species. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
Compound TypeTest OrganismActivity/Inhibition RateReference
Benzo nih.govnih.govimidazo[1,2-d] nih.govijpcbs.comnih.govtriazine derivativeBotrytis cinerea76.7% at 50 µg/mL mdpi.com
Benzo nih.govnih.govimidazo[1,2-d] nih.govijpcbs.comnih.govtriazine derivativeRhizoctonia solani63.5% at 50 µg/mL mdpi.com
1,2-disubstituted benzimidazole derivativeCandida albicansMIC = 6.25 µg/mL nih.gov
1-Nonyl-1H-benzo[d]imidazoleCandida speciesMIC range: 0.5-256 µg/ml nih.gov

Tuberculosis remains a significant global health threat, and the development of novel antitubercular agents is critical. nih.gov Benzimidazole derivatives have been identified as highly effective against Mycobacterium tuberculosis, with some compounds showing activity in the nanomolar concentration range. nih.gov

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov One derivative from this series was found to inhibit three vital mycobacterial enzymes: isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov In another investigation, benzimidazolium salts were tested, and one compound, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide, displayed antituberculosis activity with a MIC value of 2 μg/ml. nih.gov Molecular docking studies suggested this compound has the potential to bind to the enzyme InhA, a key target in mycobacterial fatty acid synthesis. nih.gov

Other studies have explored hybrid molecules. Benzimidazole derivatives linked to a 1,3,4-thiadiazole (B1197879) moiety showed moderate inhibitory activity (74-77%) against M. tuberculosis. cbijournal.com This highlights the potential of combining different heterocyclic scaffolds to develop new antitubercular agents. cbijournal.com

Other Potential Biological Activities

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Benzimidazole derivatives have been investigated for their ability to counteract this process. The antioxidant capacity is often evaluated through in vitro assays, such as measuring the scavenging effect on stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). pensoft.net

In one study, new benzimidazole acetamide (B32628) derivatives were synthesized and evaluated for their neuroprotective effects, which are linked to antioxidant activity. nih.gov Preliminary in vitro antioxidant screening was used to select the most promising compounds for further in vivo analysis. nih.gov Another study on benzothiazole derivatives, which are isosteric to benzimidazoles, focused on their potential to mitigate skin damage through antioxidant and photoprotective activities. nih.gov This research stemmed from earlier findings on a benzimidazole derivative that showed an excellent multifunctional profile, including antioxidant effects. nih.gov

Table 3: Antioxidant Activity of Selected Benzimidazole and Related Derivatives
Compound TypeAssayFindingReference
Benzimidazole acetamide derivativesIn vitro antioxidant screeningIdentified active compounds for in vivo testing nih.gov
Benzimidazole with pyrrole (B145914) substituentMultifunctional profileExcellent antioxidant and photoprotective activity nih.gov
Thiazolo[4,5-b]pyridine derivativesDPPH radical scavengingEvaluated for antioxidant potential pensoft.net

General Enzyme Inhibitory Activities

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities, including a wide range of enzyme inhibitory actions. mdpi.com While direct studies on the enzyme inhibition profile of this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous investigations, revealing their potential to inhibit various key enzymes involved in different pathological conditions. These derivatives have shown inhibitory activity against enzymes implicated in neurodegenerative diseases, metabolic disorders, and cancer.

Derivatives of benzimidazole have been synthesized and evaluated as inhibitors of several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the management of Alzheimer's disease. nih.gov For instance, certain benzimidazole derivatives featuring a triazole ring have demonstrated potent inhibition of AChE. nih.gov Kinetic studies of the most active of these derivatives indicated a mixed inhibition mechanism. nih.gov

In the context of metabolic diseases such as diabetes mellitus, benzimidazole derivatives have been explored as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov A series of hybrid benzimidazole-thiazole analogs showed a range of inhibitory activities against both enzymes, with some compounds exhibiting greater potency than the standard drug, acarbose. nih.gov Similarly, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as excellent inhibitors of α-glucosidase, with many of the tested compounds showing significantly lower IC50 values than acarbose. nih.gov

Furthermore, the benzimidazole core has been utilized in the design of anticancer agents targeting specific enzymes. A novel series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as inhibitors of the V600E mutant of BRAF kinase, a key protein in the MAPK signaling pathway that is often dysregulated in cancer. nih.gov Several of these compounds exhibited strong inhibitory activity against V600EBRAF. nih.gov Other studies have reported on benzothiazole derivatives with (thio)urea linkages that inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.com

The following tables summarize the enzyme inhibitory activities of various benzimidazole derivatives as reported in the scientific literature.

Table 1: Inhibition of Cholinesterases by Benzimidazole Derivatives

Compound Target Enzyme IC50 (nM) Ki (nM) Inhibition Type
3d Acetylcholinesterase (AChE) 31.9 ± 0.1 26.2 Mixed
3h Acetylcholinesterase (AChE) 29.5 ± 1.2 24.8 Mixed

Data sourced from a study on benzimidazole-triazole derivatives. nih.gov

Table 2: Inhibition of α-Amylase and α-Glucosidase by Benzimidazole-Thiazole Derivatives

Enzyme IC50 Range (µM) Standard (Acarbose) IC50 (µM)
α-Amylase 1.31 ± 0.05 to 38.60 ± 0.70 10.30 ± 0.20
α-Glucosidase 2.71 ± 0.10 to 42.31 ± 0.70 9.80 ± 0.20

Data reflects a range of activities for a series of 17 synthesized analogs. nih.gov

Table 3: Inhibition of α-Glucosidase by 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives

Compound IC50 (µM)
7a 11.84 ± 0.26
7b 27.26 ± 0.30
7c 9.84 ± 0.08
7d 5.34 ± 0.16
7e 16.38 ± 0.53
7f 6.46 ± 0.30
7g 8.62 ± 0.19
7h 20.73 ± 0.59
7i 0.64 ± 0.05
7j 18.65 ± 0.74
7k 70.28 ± 1.52
7l 343.10 ± 1.62
7m 11.09 ± 0.79
Acarbose (Standard) 873.34 ± 1.21

Data from a study on a series of synthesized benzimidazole-2-thiol derivatives. nih.gov

Table 4: Inhibition of V600EBRAF by 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Linked Sulfonamide Derivatives

Compound IC50 (µM)
12e 0.62
12i 0.53
12l 0.49

Data from a study on a series of synthesized benzimidazole-sulfonamide derivatives. nih.gov

Potential Applications and Future Research Directions

Development of Novel Therapeutic Agents in Medicinal Chemistry

The benzimidazole (B57391) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of drugs with anticancer, antiviral, and antifungal properties. nih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor facilitates binding to various biological macromolecules. researchgate.net The presence of the 5-amino and 4-thiocyanato groups on this core structure in 4-Thiocyanato-1H-benzo[d]imidazol-5-amine offers functional handles for chemical modification, opening avenues for the creation of new therapeutic agents.

This compound represents a viable starting point or "lead compound" for drug discovery programs. The process of lead optimization involves systematically modifying the structure to enhance potency and selectivity while improving pharmacological properties. For instance, research on other benzimidazoles has shown that linking the core to moieties like sulfonamides can produce potent inhibitors of specific cancer-related enzymes. nih.gov Similarly, the amino and thiocyanato groups of the target compound can be chemically altered to generate a library of analogs. These new derivatives can then be screened against various disease targets to identify compounds with promising activity, which can be further refined to produce next-generation therapeutic candidates. nih.gov

The benzimidazole framework is a known inhibitor of several critical cellular enzymes, making it a cornerstone for targeted drug design. scispace.com By leveraging computational tools like molecular docking, researchers can predict how derivatives of this compound might bind to the active sites of these enzymes. nih.govnih.gov This rational design approach allows for the strategic development of molecules tailored to interact with specific residues within a target protein, potentially leading to highly selective inhibitors.

Target ClassSpecific Enzyme/Protein TargetRepresentative Benzimidazole TypeReference
Kinases V600E-mutant BRAFSulfonamide-linked benzimidazoles nih.gov
Topoisomerases Topoisomerase I, Topoisomerase IIBenzimidazole-triazole derivatives nih.govnih.gov
Structural Proteins TubulinVarious benzimidazole analogs nih.gov
DNA DNA Minor GrooveBisbenzimidazoles nih.govnih.gov
Hydrolases α-GlucosidaseBenzimidazole-2-thiol derivatives nih.gov

Applications in Material Science Research

While the primary focus for benzimidazoles has been pharmaceutical, their chemical properties also suggest potential in material science. Heterocyclic compounds rich in nitrogen and sulfur often exhibit valuable electronic and thermal characteristics. For example, related heterocyclic systems like thieno[2,3-d]pyrimidines have been noted for their high thermal stability. mdpi.com The thiocyanato group is a versatile functional group that can participate in polymerization reactions or coordinate with metal ions to form novel complexes. This opens the possibility of using this compound as a building block for creating new polymers or metal-organic frameworks with tailored thermal, optical, or electronic properties. Furthermore, related sulfur-containing heterocyclic compounds have been investigated for applications such as corrosion inhibition. researchgate.net

Future Directions in Synthetic Methodology Development

The exploration of this compound and its derivatives will necessitate the development of efficient and scalable synthetic routes. Traditional multi-step syntheses, often starting from precursors like o-phenylenediamine (B120857), can be complex and time-consuming. nih.govnih.gov Future research should focus on adopting modern synthetic techniques to streamline the production of these compounds. Methodologies such as microwave-assisted organic synthesis and solid-phase synthesis have proven effective for the rapid generation of diverse libraries of other benzimidazole derivatives and would be highly beneficial for exploring the chemical space around this scaffold. researchgate.net A key challenge will be the selective and high-yield introduction of the thiocyanato group onto the benzimidazole core.

Advanced Mechanistic Elucidation and Target Validation

Identifying a biologically active derivative is only the first step; understanding its mechanism of action is crucial for further development. Should derivatives of this compound show therapeutic promise, a suite of advanced biochemical and cellular assays would be required for mechanistic elucidation. Techniques successfully used for other benzimidazoles include:

Enzyme Inhibition Assays: To quantify the potency of compounds against specific targets like kinases or topoisomerases. nih.govnih.gov

DNA Interaction Studies: Using methods like UV absorption, fluorescence, and circular dichroism spectroscopy to confirm binding to DNA. nih.gov

Cell-Based Assays: Including cell cycle analysis by flow cytometry to determine how a compound affects cell division and proliferation. nih.govnih.gov

The table below presents inhibitory concentrations for several benzimidazole derivatives against their respective targets, illustrating the potency that can be achieved with this scaffold.

Compound ClassTargetMeasurementValueReference
Benzimidazole-sulfonamide (12l)V600EBRAFIC₅₀0.49 µM nih.gov
Benzimidazole-triazole (5a)Topoisomerase IIIC₅₀2.52 µM nih.gov
Benzimidazole-triazole (5a)HepG-2 Cancer Cell LineIC₅₀3.87 µM nih.gov
Phenyl-substituted benzimidazole (12b)OVCAR-3 Cancer Cell LineGI₅₀0.16 µM nih.gov
Benzimidazole-2-thiol derivative (7i)α-GlucosidaseIC₅₀0.64 µM nih.gov

Design of Next-Generation Thiocyanato-Benzimidazole Scaffolds

The future of drug design involving this scaffold lies in creating advanced, multifunctional molecules. A promising strategy is the development of "hybrid molecules," where the thiocyanato-benzimidazole core is chemically linked to other known pharmacophores. researchgate.net This approach can yield compounds with dual mechanisms of action or improved selectivity for a particular biological target. For example, one could envision hybrids that combine the kinase-inhibiting potential of the benzimidazole core with another functional group that targets a separate pathway involved in cancer progression. The ultimate goal is to leverage the unique chemical properties of this compound to design and synthesize next-generation scaffolds with significantly enhanced cytotoxic profiles and superior pharmacological properties for clinical application. researchgate.netnih.gov

Q & A

Q. What synthetic routes are effective for preparing 4-Thiocyanato-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized?

The compound can be synthesized via multi-component reactions involving substituted benzaldehydes, thiocyanates, and amines under acidic or basic conditions. For example, a two-step procedure may include:

Cyclization of 4-nitro-1H-imidazole derivatives with thiocyanate sources (e.g., KSCN) in polar solvents like DMF at 80–100°C .

Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄ .
Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Low yields (<50%) may arise from competing side reactions; TLC monitoring and iterative pH adjustments improve reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms aromatic proton environments (δ 6.8–8.2 ppm for benzimidazole protons) and thiocyanate (-SCN) integration .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks, with fragmentation patterns distinguishing the thiocyanate moiety (e.g., m/z 133 for the benzimidazole core) .
  • IR : Strong absorption at ~2150 cm⁻¹ confirms the -SCN group .

Q. How can purification challenges (e.g., low solubility) be addressed for this compound?

Recrystallization from ethanol/water mixtures (7:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. For hydrochloride salts, precipitation with HCl gas in diethyl ether improves crystallinity .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key analyses include:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., amine group) for substitution reactions .
    Software like Gaussian or ORCA integrates gradient expansions for correlation-energy density, improving accuracy in predicting redox behavior .

Q. What strategies resolve contradictions in crystallographic data for thiocyanato-benzimidazole derivatives?

Single-crystal X-ray diffraction (SHELXL refinement) resolves ambiguities in bond lengths and angles. For example:

  • The thiocyanate group’s orientation (N-bound vs. S-bound) is clarified via anisotropic displacement parameters .
  • Hydrogen-bonding networks (e.g., N–H···S interactions) are mapped using Mercury software, revealing stabilization mechanisms in crystal lattices .

Q. How can structural modifications enhance the bioactivity of this compound?

Structure-Activity Relationship (SAR) studies suggest:

  • Substitution at Position 1 : Bulky groups (e.g., aryl) improve antimicrobial activity by enhancing lipophilicity (logP ~2.5) .
  • Thiocyanate Replacement : Replacing -SCN with -SO₂CF₃ increases metabolic stability in vitro .
    Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) identifies binding affinities (ΔG < −7 kcal/mol) .

Q. How should researchers address inconsistent synthetic yields in scaled-up reactions?

Contradictions in yields (e.g., 23–75% ) arise from:

  • Kinetic vs. Thermodynamic Control : High-temperature conditions favor byproducts; in situ IR monitors intermediate formation.
  • Catalyst Deactivation : Pd-C catalysts may require regeneration via acid washing.
    Design of Experiments (DoE) models (e.g., factorial design) optimize variables like solvent volume and agitation speed .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Computational Chemistry : Gaussian 16 for DFT studies .
  • Bioactivity Assays : Microbroth dilution (CLSI guidelines) for antimicrobial testing .

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